(S)-Phenoxybenzamine Hydrochloride

Stereochemistry Alpha-Adrenoceptor Radioligand Binding

(S)-Phenoxybenzamine Hydrochloride is the isolated S-enantiomer of the racemic α-blocker, delivering unmatched stereochemical precision. Unlike the racemate—which confounds results with a ~100-fold affinity gap between enantiomers—this pure S-form serves as the essential low-affinity control for stereospecific binding assays, functional studies, and computational docking validation. Its irreversible, washout-resistant receptor inactivation (24-hr half-life; 50% receptor recovery after 8 days) enables multi-day protocols without continuous infusion. For rigorous SAR investigations, only the isolated enantiomer provides the molecular precision required.

Molecular Formula C18H23Cl2NO
Molecular Weight 340.288
CAS No. 32378-29-3
Cat. No. B588994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Phenoxybenzamine Hydrochloride
CAS32378-29-3
Synonyms(S)-N-(2-Chloroethyl)-N-(1-methyl-2-phenoxyethyl)benzenemethanamine Hydrochloride;  (-)-N-Benzyl-N-(2-chloroethyl)-1-phenoxyisopropylamine Hydrochloride;  (-)-Phenoxybenzamine Hydrochloride;  l-Phenoxybenzamine Hydrochloride; 
Molecular FormulaC18H23Cl2NO
Molecular Weight340.288
Structural Identifiers
SMILESCC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2.Cl
InChIInChI=1S/C18H22ClNO.ClH/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17;/h2-11,16H,12-15H2,1H3;1H/t16-;/m0./s1
InChIKeyVBCPVIWPDJVHAN-NTISSMGPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Phenoxybenzamine Hydrochloride (CAS 32378-29-3): A Single-Enantiomer Irreversible Alpha-Adrenoceptor Antagonist for High-Fidelity Adrenergic Research


(S)-Phenoxybenzamine Hydrochloride (CAS 32378-29-3) is the isolated S-enantiomer of phenoxybenzamine, a haloalkylamine-class, non-selective, irreversible antagonist of alpha-1 and alpha-2 adrenoceptors [1]. This compound is the (S)-(-) stereoisomer of the clinically used racemic mixture, and its availability as a pure enantiomer enables precise dissection of stereospecific receptor interactions that cannot be resolved with the racemic drug [2]. As an irreversible alkylating agent, it forms a covalent bond with the alpha-adrenoceptor, resulting in insurmountable blockade that persists until new receptor protein is synthesized [3]. The hydrochloride salt form enhances aqueous solubility and stability, making it suitable for a wide range of in vitro and in vivo experimental protocols. Unlike the racemate found in commercial therapeutic preparations, this single-enantiomer research tool provides a unique probe for investigating the stereochemical determinants of alpha-adrenoceptor pharmacology.

Why (S)-Phenoxybenzamine Hydrochloride Cannot Be Substituted by Racemic Phenoxybenzamine or the R-Enantiomer


Generic substitution with the racemic phenoxybenzamine or the R-enantiomer is not scientifically valid for experiments requiring a defined stereochemical probe. All commercial therapeutic preparations of phenoxybenzamine contain the drug as a racemate [1]. The two enantiomers, (R)- and (S)-phenoxybenzamine, exhibit profound differences in their affinity and potency at alpha-adrenoceptors, with the R-enantiomer demonstrating approximately 100-fold higher binding affinity than the S-enantiomer in hepatic alpha-receptor assays [2] and 14.5-fold greater potency in functional alpha-adrenergic blockade studies [3]. Consequently, using the racemate introduces an uncontrolled variable: the observed effect represents the composite action of two distinct molecular entities with divergent receptor interactions. For studies focused on stereospecific receptor recognition, structure-activity relationship analysis, or the validation of computational docking models, only the isolated enantiomer provides the necessary molecular precision. The S-enantiomer, while possessing lower affinity, serves as a critical negative control in stereochemical investigations and as a tool for probing the contribution of the less active stereoisomer to the overall pharmacological profile of the racemate.

Quantitative Differentiation of (S)-Phenoxybenzamine Hydrochloride: Head-to-Head Evidence for Scientific Selection


Enantiomeric Affinity Difference at Alpha-Adrenoceptors: S-Enantiomer Exhibits 100-Fold Lower Affinity than R-Enantiomer

The (S)-(-) enantiomer of phenoxybenzamine exhibits approximately 100-fold lower affinity for alpha-adrenergic binding sites in rat liver plasma membranes compared to the (R)-(+) enantiomer [1]. This strict stereospecificity establishes the S-enantiomer as a low-affinity stereoisomer probe for investigating the chiral requirements of the alpha-adrenoceptor binding pocket. The (S)-enantiomer is 14.5 times less potent than the (R)-enantiomer in functional alpha-adrenergic blockade assays [2].

Stereochemistry Alpha-Adrenoceptor Radioligand Binding

Irreversible Receptor Alkylation Kinetics: Phenoxybenzamine Produces Insurmountable Blockade with 24-Hour Half-Life

Phenoxybenzamine binds covalently and irreversibly to alpha-adrenoceptors, producing insurmountable blockade that persists until new receptor protein is synthesized. This is in direct contrast to reversible antagonists like phentolamine. The half-life of intravenously administered phenoxybenzamine is approximately 24 hours, and demonstrable effects with intravenous administration persist for at least 3 to 4 days [1]. In comparison, phentolamine, a reversible non-selective alpha-antagonist, has a half-life of approximately 19 minutes [2]. This represents a >75-fold difference in pharmacokinetic half-life, reflecting the fundamentally different molecular mechanisms of antagonism (covalent alkylation versus reversible equilibrium binding).

Irreversible Antagonism Receptor Occupancy Half-Life

Alpha-1 vs Alpha-2 Adrenoceptor Selectivity at Defined Doses: 1.0 mg/kg/hr Phenoxybenzamine Preserves Alpha-2 Function While Incapacitating Alpha-1 Receptors

Phenoxybenzamine displays dose-dependent selectivity for renal alpha-1 over alpha-2 adrenoceptors. At an infusion rate of 1.0 mg/kg/hr, phenoxybenzamine reduced alpha-1 adrenoceptor-induced vasoconstriction to 10-20% of control values while leaving alpha-2 adrenoceptor function intact [1]. This dose did not affect the alpha-2 adrenoceptor-induced antagonism of vasopressin. In contrast, higher doses (3.0 mg/kg/hr) demonstrated significant alpha-2 adrenoceptor binding, abolishing this selectivity. This dose-dependent selectivity profile allows researchers to titrate phenoxybenzamine to achieve selective alpha-1 adrenoceptor inactivation for functional isolation of alpha-2-mediated responses.

Alpha-1 Adrenoceptor Alpha-2 Adrenoceptor Subtype Selectivity

Receptor Recovery Kinetics: Only 50% of Binding Sites Recovered 8 Days After Phenoxybenzamine Treatment

The irreversible nature of phenoxybenzamine binding translates into exceptionally slow receptor recovery kinetics in vivo and in vitro. Following phenoxybenzamine treatment, the number of alpha-adrenoceptor binding sites was only 50% of control values at 8 days post-treatment [1]. In comparison, reversible antagonists like phentolamine dissociate from the receptor with a half-life of minutes, and receptor function recovers in parallel with drug clearance (half-life ~19 minutes [2]). This profound difference in recovery kinetics stems from the covalent nature of phenoxybenzamine binding, which requires de novo receptor synthesis for functional recovery rather than simple drug dissociation.

Receptor Turnover Irreversible Antagonism Recovery Kinetics

Differential Enhancement of Nifedipine Sensitivity: Phenoxybenzamine but Not Benextramine Potentiates Calcium Channel Blocker Efficacy

In pithed rat models, pretreatment with phenoxybenzamine (3-300 micrograms/kg, i.v.) dose-dependently enhanced the potency and efficacy of the calcium channel blocker nifedipine in antagonizing alpha-1 adrenoceptor-mediated vasoconstriction. The potency of nifedipine was increased maximally to the level of efficacy at which nifedipine antagonized alpha-2 adrenoceptor-induced vasoconstriction [1]. In direct contrast, pretreatment with benextramine (10 mg/kg, i.v.), another irreversible alpha-adrenoceptor antagonist, did not increase the potency or efficacy of nifedipine to antagonize vasoconstriction to any agonist tested, despite producing irreversible blockade of both alpha-1 and alpha-2 adrenoceptors [1].

Irreversible Antagonism Calcium Channel Vascular Pharmacology

Enantiomeric Purity Specification: (S)-Phenoxybenzamine Hydrochloride Characterized by Specific Optical Rotation of -16.5°

The (S)-enantiomer of phenoxybenzamine hydrochloride is characterized by a specific optical rotation of -16.5° (c = 0.5, Ethanol) [1]. This analytical specification provides a quantitative metric for confirming stereochemical identity and purity, distinguishing it from the R-enantiomer (which would exhibit positive rotation) and the racemate (which would exhibit zero net rotation). The racemic phenoxybenzamine used in clinical preparations contains equal amounts of R- and S-enantiomers and therefore exhibits no net optical rotation [2]. This measurable physical-chemical difference enables analytical verification of the correct enantiomer prior to experimental use, a critical quality control step that is not applicable when using the racemate.

Chiral Purity Quality Control Stereochemical Identity

Optimal Research Applications for (S)-Phenoxybenzamine Hydrochloride Based on Quantified Differential Evidence


Stereochemical Control in Alpha-Adrenoceptor Binding Studies

(S)-Phenoxybenzamine Hydrochloride serves as the essential low-affinity stereoisomer control in alpha-adrenoceptor binding and functional assays. The documented 100-fold lower affinity compared to the R-enantiomer [1] and 14.5-fold lower functional potency [2] makes it the appropriate negative control for experiments designed to validate stereospecific receptor recognition. Researchers investigating the chiral requirements of the alpha-adrenoceptor binding pocket or validating computational docking models require this pure enantiomer to establish the stereochemical baseline against which the high-affinity R-enantiomer is compared. The specific optical rotation of -16.5° [3] provides analytical confirmation of stereochemical identity.

Sustained Alpha-1 Adrenoceptor Inactivation for Functional Isolation Studies

For experiments requiring sustained, washout-resistant alpha-1 adrenoceptor inactivation without affecting alpha-2 adrenoceptor function, phenoxybenzamine (including the S-enantiomer for stereochemical control) offers a unique experimental window. At a defined dose of 1.0 mg/kg/hr, phenoxybenzamine reduces alpha-1 adrenoceptor-mediated vasoconstriction to 10-20% of control while leaving alpha-2 adrenoceptor function intact [1]. The irreversible binding mechanism, with a half-life of approximately 24 hours [2] and only 50% receptor recovery after 8 days [3], enables multi-day experimental protocols without continuous drug infusion. This is particularly valuable for in vivo studies of alpha-2 adrenoceptor function in isolation or for chronic denervation models.

Calcium Signaling Pathway Dissection in Vascular Smooth Muscle

Phenoxybenzamine uniquely potentiates the efficacy of calcium channel blockers like nifedipine against alpha-1 adrenoceptor-mediated vasoconstriction, a property not shared by other irreversible alpha-antagonists such as benextramine [1]. This differential pharmacology makes phenoxybenzamine-based probes (including the S-enantiomer for stereochemical control experiments) the preferred tool for investigating the coupling between alpha-adrenoceptors and calcium influx pathways. Researchers studying the relative contributions of intracellular calcium release versus extracellular calcium influx to alpha-1 adrenoceptor-mediated smooth muscle contraction can use phenoxybenzamine to sensitize the system to nifedipine, thereby unmasking calcium channel-dependent components of the response.

Long-Term Receptor Turnover and Recovery Kinetics Studies

The exceptionally slow receptor recovery following phenoxybenzamine treatment—with only 50% of binding sites recovered 8 days post-treatment [1]—makes this compound ideal for investigating alpha-adrenoceptor turnover rates and the kinetics of receptor protein synthesis in vivo and in vitro. Unlike reversible antagonists such as phentolamine, which dissociate within minutes [2], phenoxybenzamine produces a sustained receptor knockdown that recovers only through de novo protein synthesis. The availability of the pure S-enantiomer allows researchers to control for any stereospecific effects on receptor synthesis or trafficking while studying these long-term adaptive processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Phenoxybenzamine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.